1-Bromo-2,4-dimethoxy-3-methylbenzene

Description

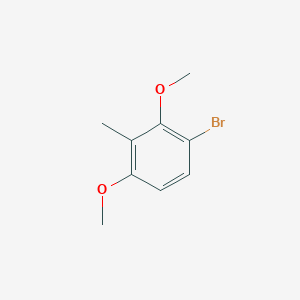

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dimethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHZGDILTIFQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447296 | |

| Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22794-95-2 | |

| Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,6-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2,4 Dimethoxy 3 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Routes

The most direct conceptual approach to synthesizing 1-Bromo-2,4-dimethoxy-3-methylbenzene is through the electrophilic bromination of the corresponding precursor, 2,4-dimethoxy-3-methylbenzene. However, the success of this method is critically dependent on controlling the regioselectivity of the reaction.

The benzene (B151609) ring of the precursor, 2,4-dimethoxy-3-methylbenzene, is highly activated towards electrophilic attack due to the presence of two strong electron-donating methoxy (B1213986) (-OCH₃) groups and one weakly electron-donating methyl (-CH₃) group. All three substituents are ortho-, para-directing. rsc.orglibretexts.org

The directing effects on the available positions for substitution (C1, C5, C6) are as follows:

Position 1: This position is ortho to the powerful C2-methoxy group but is subject to significant steric hindrance from the adjacent methoxy and methyl groups.

Position 5: This site is para to the C2-methoxy group and ortho to the C4-methoxy group. The additive, reinforcing nature of these two strong activating groups makes this position the most electronically favored site for electrophilic substitution. rsc.org

Position 6: This position is para to the C3-methyl group and ortho to the C4-methoxy group.

Theoretical analysis and experimental evidence from similar systems suggest that electrophilic aromatic bromination of substrates with multiple activating groups will preferentially occur at the position most activated by a synergy of electronic effects. rsc.orgnih.govresearchgate.net For 2,4-dimethoxy-3-methylbenzene, this is unequivocally position 5. Therefore, direct bromination is expected to overwhelmingly yield 5-Bromo-2,4-dimethoxy-3-methylbenzene , not the target 1-bromo isomer. Achieving the synthesis of this compound via direct EAS presents a significant regiochemical challenge, likely requiring conditions that can override the powerful inherent electronic preferences, or a different synthetic strategy altogether.

Classical methods for the bromination of activated aromatic compounds involve reagents that generate an electrophilic bromine species (Br⁺). cambridgescholars.com For highly activated systems like dimethoxy-methylbenzene, milder conditions are often sufficient.

Molecular Bromine (Br₂) : This is the traditional reagent for aromatic bromination. For activated rings, the reaction can proceed without a catalyst, often in solvents like acetic acid or chlorinated hydrocarbons. google.comjalsnet.com The use of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) dramatically increases reactivity but can sometimes lead to over-bromination or side reactions in highly activated substrates.

N-Bromosuccinimide (NBS) : NBS is a solid, safer-to-handle source of electrophilic bromine, especially when activated by an acid catalyst or used in a polar solvent. cambridgescholars.comresearchgate.net It is frequently employed for the regioselective bromination of electron-rich aromatic compounds. researchgate.netnih.gov For instance, NBS in concentrated H₂SO₄ can be used to brominate even deactivated aromatic compounds. researchgate.net

Hypobromous Acid (HOBr) : Often generated in situ by acidifying a mixture of a bromide and a bromate (B103136) salt, HOBr is a reactive species that can effectively brominate activated aromatic rings like phenols and aromatic ethers under aqueous conditions. researchgate.net

Table 1: Classical Bromination Conditions for Activated Arenes

| Brominating Agent | Substrate Type | Conditions | Outcome | Citation(s) |

|---|---|---|---|---|

| Br₂ | Electron-rich aromatics | CH₂Cl₂, H₂O | Selective monobromination favored over polybromination | google.com |

| NBS | Activated aromatics | Solvent-free, Al₂O₃ support | Rapid, efficient ring bromination | researchgate.net |

| NBS | Deactivated aromatics | Concentrated H₂SO₄ | Smooth monobromination | researchgate.net |

| HOBr (from Br⁻/BrO₃⁻) | Phenols, anilines, ethers | In situ acidification, ambient temp. | Facile bromination without catalyst | researchgate.net |

Modern and Green Bromination Reagents

In recent years, there has been a shift towards developing milder, more selective, and environmentally benign bromination methods. acsgcipr.org

Hypervalent Iodine Reagents : These reagents offer mild conditions for electrophilic brominations. A notable example is the system of Phenyliodine diacetate (PIDA) and aluminum tribromide (AlBr₃), which generates a highly reactive brominating species in situ. nih.govrsc.org This method is effective for phenols and phenol-ethers. Other systems combine hypervalent iodine compounds like diacetoxyiodobenzene (B1259982) (DIB) with a bromide source. orientjchem.org

Oxidative Bromination Systems : Green chemistry principles have led to the development of methods that use catalytic amounts of bromide salts with an inexpensive, environmentally friendly oxidant. Common systems include:

H₂O₂/HBr : Hydrogen peroxide acts as a clean oxidant to convert HBr to an electrophilic bromine species. researchgate.net

Oxone/NH₄Br : Oxone (potassium peroxymonosulfate) is a stable, solid oxidant used to generate the brominating agent from ammonium (B1175870) bromide in solvents like methanol (B129727) or water at room temperature. organic-chemistry.org

Table 2: Modern and Green Bromination Methods for Activated Arenes

| Reagent System | Substrate Type | Conditions | Advantages | Citation(s) |

|---|---|---|---|---|

| PIDA / AlBr₃ | Phenols, phenol-ethers | r.t., open flask | Mild conditions, operationally simple | nih.govrsc.org |

| Oxone / NH₄Br | Activated aromatics | Methanol or water, ambient temp. | Mild, catalyst-free, efficient | organic-chemistry.org |

| H₂O₂ / HBr | Various aromatics | Aqueous, "on water" | Green oxidant (water byproduct) | jalsnet.comresearchgate.net |

| NBS / Ionic Liquid | Activated aromatics | Ionic liquid as solvent/catalyst | High regioselectivity, reusable medium | researchgate.net |

Alternative Synthetic Pathways

Given the regiochemical challenge of direct electrophilic bromination, indirect methods involving functional group transformations on specifically designed precursors are often more viable for obtaining the this compound isomer.

This strategy involves starting with a precursor that is halogenated at multiple positions and then selectively removing one or more halogen atoms. For instance, a hypothetical route could begin with a dibrominated version of 2,4-dimethoxy-3-methylbenzene. If a synthetic route yielded a mixture containing 1,5-dibromo-2,4-dimethoxy-3-methylbenzene, selective de-bromination at the more reactive C5 position could potentially yield the desired C1-bromo product. Such selective dehalogenations are typically achieved using organometallic intermediates (e.g., via lithium-halogen exchange followed by protonolysis) or with specific reducing agents under controlled conditions.

Synthesizing a precursor with a different functional group at the target position, which can then be cleanly converted to a bromine atom, is a powerful strategy to ensure correct regiochemistry.

Decarboxylative Bromination : A highly effective route involves the synthesis of 2,4-dimethoxy-3-methylbenzoic acid . In this precursor, the carboxyl group occupies the desired C1 position. This carboxylic acid can then undergo a decarboxylative bromination reaction (a variation of the Hunsdiecker reaction) using a reagent like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) to yield this compound. rsc.org

Halodeboronation : This pathway begins with the creation of 2,4-dimethoxy-3-methylphenylboronic acid , with the boronic acid group at the C1 position. The synthesis of this precursor can be achieved through ortho-lithiation of a suitable starting material followed by quenching with a borate (B1201080) ester. The subsequent conversion of the C-B bond to a C-Br bond is a well-established transformation, readily achieved with reagents such as N-bromosuccinimide (NBS) or copper(II) bromide. organic-chemistry.org

Sandmeyer Reaction : The Sandmeyer reaction provides a classic method to introduce a bromine by converting an amino group via a diazonium salt intermediate. nih.gov This would require the synthesis of 1-amino-2,4-dimethoxy-3-methylbenzene . However, synthesizing this specific amine isomer is challenging, as the nitration of 2,4-dimethoxy-3-methylbenzene (the first step in creating the amine) would also preferentially occur at the C5 position. researchgate.net

Multi-Gram Scale Synthesis Procedures

A feasible multi-gram scale synthesis of this compound can be envisioned starting from the commercially available precursor, 2,4-dimethoxy-3-methylbenzaldehyde (B1295677). The synthesis would involve a two-step process: the reduction of the aldehyde functionality to a methyl group, followed by the selective bromination of the aromatic ring.

Step 1: Reduction of 2,4-dimethoxy-3-methylbenzaldehyde

A standard Wolff-Kishner reduction can be employed for the deoxygenation of the aldehyde. In a representative procedure, 2,4-dimethoxy-3-methylbenzaldehyde (e.g., 20 g, 111 mmol) is reacted with hydrazine (B178648) hydrate (B1144303) (e.g., 22.2 g, 444 mmol) in a high-boiling solvent such as diethylene glycol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate. Subsequently, a strong base like potassium hydroxide (B78521) (e.g., 24.9 g, 444 mmol) is added, and the temperature is elevated to around 200°C to effect the reduction and nitrogen gas evolution, yielding 2,4-dimethoxy-3-methylbenzene.

Step 2: Bromination of 2,4-dimethoxy-3-methylbenzene

The subsequent bromination of the activated aromatic ring of 2,4-dimethoxy-3-methylbenzene can be performed using a suitable brominating agent. A well-established method involves the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). For a multi-gram scale reaction, 2,4-dimethoxy-3-methylbenzene (e.g., 15 g, 90 mmol) would be dissolved in DMF, and N-Bromosuccinimide (e.g., 16.8 g, 95 mmol) is added portion-wise at a controlled temperature, typically around 0-5°C, to manage the exothermic nature of the reaction. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

The following table outlines a hypothetical multi-gram scale synthesis based on established chemical principles for similar compounds.

| Step | Reactant | Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Product |

| 1 | 2,4-dimethoxy-3-methylbenzaldehyde | Hydrazine hydrate, Potassium hydroxide | Diethylene glycol | 4-6 | 180-200 | 2,4-dimethoxy-3-methylbenzene |

| 2 | 2,4-dimethoxy-3-methylbenzene | N-Bromosuccinimide | DMF | 2-4 | 0-25 | This compound |

Purification Methodologies in the Synthesis of Bromo-Dimethoxy-Methylbenzenes

The purification of this compound, as well as related bromo-dimethoxy-methylbenzenes, is crucial to remove unreacted starting materials, reagents, and any by-products formed during the synthesis. A combination of techniques is typically employed to achieve high purity.

Following the bromination reaction, a standard aqueous work-up is the first step. The reaction mixture is typically poured into water and extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The organic layer is then washed sequentially with water, a dilute aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (to quench any remaining bromine or NBS), and finally with brine to remove the bulk of the water. The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

For the purification of the crude this compound, several methods can be applied:

Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica (B1680970) gel is the most common stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate in a high hexane ratio (e.g., 98:2), is typically used. rsc.org The separation is monitored by TLC to collect the fractions containing the pure product.

Recrystallization: If the crude product is a solid, recrystallization can be an efficient purification technique. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For bromo-dimethoxy-benzene derivatives, solvents like ethanol (B145695) or a mixture of ethyl acetate and hexane have been reported to be effective. nih.gov

Distillation: For liquid bromo-dimethoxy-methylbenzenes, vacuum distillation can be used for purification, especially on a larger scale. This method separates compounds based on their boiling points, and performing the distillation under reduced pressure allows for lower temperatures, preventing potential decomposition of the product.

The choice of purification method depends on the physical state of the product and the nature of the impurities. A combination of these techniques often yields a product of high purity.

The following table summarizes the common purification techniques used for bromo-dimethoxy-methylbenzenes.

| Purification Method | Description | Typical Solvents/Conditions | Reference |

| Aqueous Work-up | Initial purification step to remove water-soluble impurities and reagents. | Water, Ethyl Acetate/Diethyl Ether, Sodium Thiosulfate (aq.), Brine | rsc.org |

| Column Chromatography | Separation based on polarity using a stationary phase and a mobile phase. | Silica gel, Hexane/Ethyl Acetate mixtures | rsc.orgnih.gov |

| Recrystallization | Purification of solid compounds based on differential solubility. | Ethanol, Ethyl Acetate/Hexane | nih.gov |

| Vacuum Distillation | Purification of liquid compounds based on boiling point differences under reduced pressure. | N/A (requires vacuum) | organic-chemistry.org |

Reaction Mechanisms and Reactivity of 1 Bromo 2,4 Dimethoxy 3 Methylbenzene

Mechanistic Investigations of Electrophilic Bromination

The synthesis of 1-bromo-2,4-dimethoxy-3-methylbenzene typically involves the electrophilic bromination of its precursor, 2,4-dimethoxy-3-methylbenzene. This reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aromatic ring. The regioselectivity of this substitution is a key aspect, determined by the directing effects of the existing substituents.

Role of Benzenonium Ion Intermediates

The classical mechanism for electrophilic aromatic substitution posits the formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion or Wheland intermediate. nbinno.cominnospk.com In the case of 2,4-dimethoxy-3-methylbenzene, the attack of the electrophile (Br⁺) leads to the formation of a benzenonium ion. The stability of this intermediate is crucial in determining the position of bromination.

The methoxy (B1213986) and methyl groups are activating and ortho-, para-directing. chemistryworld.com This means they donate electron density to the benzene (B151609) ring, stabilizing the positive charge of the benzenonium ion, particularly when the electrophile attacks at the positions ortho or para to them. chemistryworld.com For 2,4-dimethoxy-3-methylbenzene, the positions open for substitution are C5 and C6. The combined directing effects of the two methoxy groups and the methyl group strongly favor substitution at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.

Recent computational studies on similar systems, such as the bromination of anisole (B1667542) (methoxybenzene), have challenged the absolute necessity of a stable, charged Wheland intermediate. chemistryworld.comrsc.org Some research suggests that the reaction may proceed through a more concerted addition-elimination mechanism where the C-Br bond formation and C-H bond breaking occur in a more continuous process, avoiding a distinct high-energy intermediate. rsc.org However, the concept of the benzenonium ion remains a valuable model for predicting the regioselectivity of the reaction.

Radical-Intermediate Pathways in Aromatic Bromination

While electrophilic substitution is the predominant pathway for the bromination of activated aromatic rings, the potential involvement of radical intermediates, particularly under certain reaction conditions, cannot be entirely dismissed. Radical bromination is typically associated with the substitution of alkyl side chains (benzylic bromination) in the presence of radical initiators like light or peroxides. youtube.com

For the nuclear bromination of polymethoxybenzenes, the standard conditions generally favor the ionic, electrophilic pathway. There is currently limited direct evidence in the scientific literature to suggest a significant contribution from radical-intermediate pathways in the nuclear bromination of 2,4-dimethoxy-3-methylbenzene under typical electrophilic bromination conditions.

Stereoelectronic and Steric Effects on Reactivity

The reactivity and regioselectivity of the electrophilic bromination of 2,4-dimethoxy-3-methylbenzene are governed by a combination of stereoelectronic and steric effects.

Electronic Effects: The two methoxy groups are powerful activating groups due to their ability to donate electron density to the benzene ring via resonance (+M effect). rsc.org The methyl group is a weaker activating group, operating primarily through an inductive effect (+I effect). rsc.org The cumulative electron-donating character of these groups makes the aromatic ring highly nucleophilic and thus very reactive towards electrophiles. The directing influence of these groups overwhelmingly favors substitution at the C5 position.

Steric Effects: Steric hindrance can also play a role in determining the regioselectivity of the reaction. youtube.com While the methyl group at C3 does introduce some steric bulk, its effect on the accessibility of the C5 position is generally considered to be less significant than the powerful electronic directing effects of the methoxy groups. In many cases of electrophilic aromatic substitution, para-substitution is favored over ortho-substitution due to reduced steric hindrance. nih.gov In this specific molecule, the C5 position is sterically less encumbered than the C6 position, which is flanked by the C1-bromo and C5-substituent in the product.

The interplay of these effects is summarized in the following table:

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy | C2 | +M, -I (overall activating) | Ortho, Para |

| Methoxy | C4 | +M, -I (overall activating) | Ortho, Para |

| Methyl | C3 | +I (activating) | Ortho, Para |

Derivatization and Functionalization of 1 Bromo 2,4 Dimethoxy 3 Methylbenzene

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in 1-Bromo-2,4-dimethoxy-3-methylbenzene is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium, nickel, or copper catalyst to couple the aryl bromide with a variety of organometallic or organic reagents.

While specific studies on the cross-coupling reactions of this compound are not extensively documented, the reactivity of similar aryl bromides is well-established in the scientific literature. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a widely used method for forming biaryl compounds. For a compound like this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst, a base, and an arylboronic acid.

General reaction conditions for Suzuki-Miyaura coupling of related aryl bromides often involve catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system like toluene, dioxane, or aqueous mixtures.

Table 1: Examples of Suzuki-Miyaura Coupling with Analogous Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP / K₂CO₃ | 4-Methoxybiphenyl | 98 | orgsyn.org |

| 4-Bromo-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Substituted biphenyls | 33-46 | nih.gov |

The formation of biaryls and more extended polyaromatic systems from this compound can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a primary method for synthesizing biaryl compounds. By selecting an appropriate arylboronic acid, a wide range of substituted biaryl structures can be accessed.

Other cross-coupling reactions such as the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) also provide pathways to biaryl synthesis. Although specific examples with this compound are scarce, the general methodologies are broadly applicable to aryl bromides. For instance, nickel-catalyzed reductive cross-coupling of aryl halides is another effective method for creating unsymmetrical biaryl systems. researchgate.net

Functional Group Interconversions on the Bromine Atom

The bromine atom on the aromatic ring is not only a handle for cross-coupling reactions but also for a variety of functional group interconversions, most notably through the formation of organometallic intermediates.

The conversion of this compound into an organometallic reagent transforms the electrophilic carbon atom of the C-Br bond into a nucleophilic one, opening up a different set of synthetic possibilities.

Organolithium Compounds: Alternatively, treatment of an aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to either lithium-halogen exchange or deprotonation (lithiation) at an acidic site on the ring. For this compound, lithium-halogen exchange is the expected pathway, yielding 2,4-dimethoxy-3-methylphenyllithium. This reaction is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like THF or diethyl ether.

Once formed, the Grignard or organolithium reagent of this compound can be reacted with various electrophiles. A common and synthetically useful transformation is the reaction with carbon dioxide (CO₂) to form a carboxylic acid.

The Grignard reagent (2,4-dimethoxy-3-methylphenylmagnesium bromide) would react with solid or gaseous CO₂ to form a magnesium carboxylate salt, which upon acidic workup (e.g., with HCl or H₂SO₄) yields 2,4-dimethoxy-3-methylbenzoic acid. doubtnut.com Similarly, the organolithium species would react with CO₂ to give the corresponding lithium carboxylate, which is then protonated to the carboxylic acid.

Table 2: General Reaction for the Carboxylation of an Aryl Grignard Reagent

| Reactant | Reagents | Intermediate | Product |

|---|

This well-established reaction provides a reliable route to the corresponding benzoic acid derivative. The resulting carboxylic acid can be further converted into esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol.

Functionalization of Methoxy (B1213986) and Methyl Groups

Beyond the reactive bromine site, the methoxy and methyl groups of this compound also offer opportunities for functionalization, although these transformations can be more challenging due to the relative inertness of these groups.

Functionalization of Methoxy Groups: The ether linkages of the methoxy groups can be cleaved to yield hydroxyl groups (phenols). Common reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The reaction with BBr₃ is a widely used method for cleaving aryl methyl ethers under relatively mild conditions. The resulting dihydroxy-bromo-methylbenzene could then be used in further synthetic steps, such as O-alkylation or conversion to triflates for cross-coupling reactions.

Functionalization of the Methyl Group: The benzylic methyl group is a potential site for radical halogenation or oxidation. Under free-radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN, the methyl group could be brominated to afford 1-bromo-2,4-dimethoxy-3-(bromomethyl)benzene. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups.

Alternatively, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the conditions for such oxidations are often harsh and may not be compatible with the other functional groups on the ring, potentially leading to a mixture of products or degradation of the starting material. More selective, metal-catalyzed oxidation methods for benzylic C-H bonds have also been developed. nih.gov

Demethylation Strategies

The selective or complete removal of the methoxy groups (demethylation) on the this compound ring is a key potential transformation for creating substituted phenols. These phenols can serve as versatile intermediates for further synthesis. However, specific experimental studies detailing demethylation strategies exclusively for this compound are not found in the reviewed literature.

In general, the demethylation of aryl methyl ethers is a common transformation in organic synthesis. Typical reagents used for this purpose include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent can sometimes allow for selective demethylation depending on the steric and electronic environment of the methoxy groups. Given the substitution pattern of this compound, the two methoxy groups are in different chemical environments, which might allow for regioselective cleavage under specific conditions. However, without experimental data, any discussion of selectivity remains speculative.

Side-Chain Bromination and Derivatization (e.g., Bromomethyl derivatives)

The transformation of the methyl group on the benzene (B151609) ring into a bromomethyl group represents a valuable synthetic handle for further functionalization. This reaction is typically achieved through radical bromination, most commonly using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. organic-chemistry.orgmasterorganicchemistry.com This process, often referred to as benzylic bromination, selectively brominates the carbon adjacent to the aromatic ring. masterorganicchemistry.com

While this is a standard and predictable reaction for many alkylbenzenes, specific documented examples and detailed reaction conditions for the side-chain bromination of this compound are not available in the surveyed literature. The expected product of such a reaction would be 1-bromo-3-(bromomethyl)-2,4-dimethoxybenzene. This derivative could then be used in nucleophilic substitution reactions to introduce a wide variety of functional groups.

The general conditions for such a transformation on a related, though different, compound are noted in the synthesis of 4'-bromomethyl-biphenyl-2'-carboxylic acid derivatives, where NBS and AIBN are used in a solvent like methyl acetate at elevated temperatures. google.com

Table 1: General Reagents for Benzylic Bromination

| Reagent | Role | Initiator |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine source | AIBN or Light (hν) |

| Dibromodimethylhydantoin (DBDMH) | Bromine source | AIBN or Light (hν) |

This table represents common reagents for the reaction type, not a specific application to this compound.

Synthesis of Complex Molecular Scaffolds Utilizing this compound

The utility of a substituted benzene like this compound in the synthesis of more complex molecules stems from the various reactive sites on the molecule. The bromine atom is suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy and methyl groups also offer sites for modification.

However, a review of the scientific literature did not yield specific examples where this compound has been explicitly used as a starting material or key intermediate in the synthesis of complex molecular scaffolds. Research on the closely related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, highlights its role as a precursor in the synthesis of Drimiopsin A, indicating the potential of such substituted benzene rings as building blocks in natural product synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-Bromo-2,4-dimethoxy-3-methylbenzene, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromine and methoxy substituents on the benzene (B151609) ring. For instance, in the related compound 1-Bromo-2,4-dimethoxybenzene (B92324) , the aromatic protons appear at chemical shifts of approximately δ 7.41 (d, J = 8.5 Hz, 1H), 6.49 (d, J = 2.1 Hz, 1H), and 6.39 (dd, J = 8.5, 2.1 Hz, 1H), while the methoxy protons resonate at δ 3.87 (s, 3H) and 3.80 (s, 3H). rsc.org For this compound, one would anticipate a single aromatic proton signal, a singlet for the methyl group, and two singlets for the two non-equivalent methoxy groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-Bromo-2,4-dimethoxybenzene , characteristic signals are observed at δ 160.4, 156.7, 133.3, 106.0, 102.6, 100.1 for the aromatic carbons and at δ 56.3 and 55.7 for the methoxy carbons. rsc.org In the case of this compound, the spectrum would be expected to show signals for the six unique aromatic carbons, the methyl carbon, and the two methoxy carbons, with their chemical shifts influenced by the substituent pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Bromo-2,4-dimethoxybenzene | 7.41 (d), 6.49 (d), 6.39 (dd), 3.87 (s), 3.80 (s) | 160.4, 156.7, 133.3, 106.0, 102.6, 100.1, 56.3, 55.7 | rsc.org |

| 1-Bromo-4-methoxy-2-methylbenzene | 7.40 (d), 6.79 (d), 6.61 (dd), 3.77 (s), 2.36 (s) | 158.84, 138.89, 132.88, 116.56, 115.48, 112.99, 55.48, 23.27 | nih.gov |

| 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene | 6.42 (s, 1H), 3.90 (s, 6H), 2.61 (s, 3H) | 155.9, 139.4, 105.9, 95.0, 56.7, 24.3 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₁BrO₂), the calculated molecular weight is approximately 230.09 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of similar intensity.

Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or a bromine atom (-Br). Analysis of the mass spectrum of the related 1-Bromo-2,4-dimethoxybenzene shows significant peaks at m/z 216/218 (M⁺), and other fragments corresponding to the loss of various substituents. nih.gov

Table 2: Predicted Major Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | Description |

|---|---|---|

| [C₉H₁₁BrO₂]⁺ | 230 | Molecular Ion |

| [C₈H₈BrO₂]⁺ | 215 | Loss of CH₃ |

| [C₈H₁₁O₂]⁺ | 151 | Loss of Br |

| [C₉H₁₀BrO]⁺ | 213 | Loss of OH from methoxy |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic -CH₃): ~2950-2850 cm⁻¹

C-O stretching (aryl ethers): ~1250-1000 cm⁻¹ (typically two bands)

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

C-Br stretching: ~600-500 cm⁻¹

The gas-phase IR spectrum of 1-Bromo-2,4-dimethoxybenzene shows prominent peaks that align with these expected regions, confirming the presence of the aromatic ring, methoxy groups, and the carbon-bromine bond. nist.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While no crystal structure for this compound itself is reported, analysis of its derivatives would be invaluable. For example, the crystal structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene , a closely related compound, reveals a monoclinic crystal system. nih.gov In its crystal lattice, molecules are connected through Br···Br and Br···O intermolecular interactions, forming sheets that are further linked by π–π stacking interactions. nih.gov A crystallographic study of a derivative of this compound would be expected to provide precise bond lengths, bond angles, and details of intermolecular forces, offering a complete picture of its solid-state conformation. A study on dimethoxybenzene derivatives highlighted the role of hydrogen bonds and van der Waals interactions in stabilizing the crystal packing. nih.gov

Table 3: Crystallographic Data for a Related Compound: 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7653 (2) |

| b (Å) | 16.4434 (3) |

| c (Å) | 13.8895 (3) |

| β (°) | 91.715 (1) |

| Volume (ų) | 2001.02 (7) |

Data from reference nih.gov

Spectroscopic Analysis of Derivatives and Reaction Intermediates

The synthesis of this compound or its use in further chemical transformations would generate various derivatives and reaction intermediates. The spectroscopic characterization of these species is crucial for understanding reaction pathways and confirming the structures of new compounds. For instance, if this compound were synthesized from a precursor like 2,4-dimethoxy-3-methylbenzoic acid via a decarboxylative bromination reaction, spectroscopic monitoring (e.g., via NMR or IR) would be essential to track the conversion of the carboxylic acid group to the bromo substituent. rsc.org Similarly, derivatives formed through cross-coupling reactions at the C-Br bond would exhibit distinct spectroscopic signatures, such as the disappearance of the C-Br IR signal and the appearance of new signals corresponding to the introduced functional group.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. It is particularly useful for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and characterizing intermediates. For a molecule like 1-Bromo-2,4-dimethoxy-3-methylbenzene, DFT can be employed to explore various reaction pathways, such as electrophilic aromatic substitution.

A theoretical investigation into the bromination of a similar compound, anisole (B1667542), using DFT at the ωB97X-D/cc-pVTZ level of theory, has shown that such reactions likely proceed through an addition-elimination mechanism rather than a direct substitution. rsc.org This study revealed that the ortho/para directing effect of the methoxy (B1213986) group is a result of strong electron delocalization and favorable non-covalent interactions in the transition state. rsc.org

Applying a similar DFT approach to this compound would involve modeling the approach of an electrophile (e.g., Br⁺) to the aromatic ring. The calculations would aim to determine the activation energies for substitution at the available positions on the ring. The existing substituents—two methoxy groups, a methyl group, and a bromine atom—would exert significant influence on the regioselectivity of further reactions. The methoxy and methyl groups are activating and ortho-, para-directing, while the bromine is deactivating but also ortho-, para-directing. DFT calculations can quantify these directing effects by comparing the energies of the potential sigma-complex intermediates, as illustrated in the hypothetical energy profile table below.

Table 1: Hypothetical DFT-Calculated Relative Energies for Electrophilic Attack on this compound

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Relative Energy of Transition State (kcal/mol) |

|---|---|---|

| C5 | 0.0 | 15.2 |

Note: These values are illustrative and represent the type of data obtained from DFT calculations.

Prediction of Spectroscopic Parameters

Computational chemistry provides robust methods for the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org The reliability of these predictions is enhanced by using appropriate functionals, such as B3LYP, and basis sets like 6-311+G(d,p). acs.org

For this compound, a DFT calculation would provide theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can be correlated with experimental spectra to assist in the definitive assignment of each signal. For instance, studies on substituted benzenes have shown that a good correlation between calculated and experimental chemical shifts can be achieved, often with a high degree of accuracy. researchgate.net This predictive capability is invaluable for distinguishing between isomers and confirming the identity of a target molecule.

Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Shift (ppm) |

|---|---|

| Ar-H | 7.15 |

| OCH₃ (C2) | 3.90 |

| OCH₃ (C4) | 3.85 |

Note: Predicted values are hypothetical examples based on typical DFT calculation accuracy.

Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated. These theoretical spectra, when compared with experimental data, help to identify characteristic vibrational modes of the functional groups present in the molecule.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are essential for understanding the intrinsic reactivity and selectivity of a molecule. Key to this is the analysis of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an MEP map would visualize the negative potential (typically colored red or yellow) around the oxygen atoms of the methoxy groups and across the π-system of the benzene (B151609) ring, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) would indicate electrophilic centers. The bromine atom, due to its polarizability, can exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding. walisongo.ac.id The MEP provides a visual guide to how the molecule will interact with other reagents, thereby predicting its reactive behavior. scispace.com

Frontier Molecular Orbital (FMO) theory is another cornerstone of reactivity prediction. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule indicates the most probable sites for reaction. For an aromatic compound like this compound, the HOMO is expected to be delocalized over the benzene ring, with significant contributions from the electron-donating methoxy groups, signaling that this is the center of nucleophilicity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations delve into the fundamental electronic properties of a molecule, providing a quantitative basis for its stability and reactivity. A key parameter derived from these calculations is the HOMO-LUMO energy gap (ΔE). A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. scispace.com Conversely, a small gap suggests higher reactivity. frontiersin.org

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would yield the energies of the HOMO and LUMO. earthlinepublishers.com These values can be used to calculate global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's stability.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a detailed picture of bonding and electron distribution. NBO analysis examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals within the molecule, quantifying their stabilization energy. This can reveal hyperconjugative effects and the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the aromatic ring's antibonding orbitals, which in turn influences the molecule's structure and reactivity.

Table 3: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

Note: These values are illustrative and based on typical results for similar aromatic compounds.

Through these computational methods, a comprehensive electronic and reactivity profile of this compound can be constructed, guiding its use in further chemical synthesis and materials science applications.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Anisole |

Applications and Emerging Research Areas

Pharmaceutical and Medicinal Chemistry

While structurally similar compounds, such as 1-Bromo-2,4-dimethoxybenzene (B92324) and 1-Bromo-3,5-dimethoxybenzene, are documented as intermediates in the synthesis of pharmaceuticals, specific data for 1-Bromo-2,4-dimethoxy-3-methylbenzene is not available in the reviewed literature. innospk.comchemdad.com

Precursors for Drug Candidates

There is no specific information available in the public scientific literature that identifies this compound as a direct precursor for named drug candidates.

Role in the Synthesis of Bioactive Small Molecules

No specific studies detailing the use of this compound in the synthesis of named bioactive small molecules were found in the available literature. Research on related bromophenol derivatives has shown that such structures can serve as a basis for creating bioactive compounds. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Analogs

There are no published Structure-Activity Relationship (SAR) studies centered on analogs derived specifically from this compound. SAR studies are common for other classes of compounds, such as phenothiazine (B1677639) and aristoyagonine (B1246166) derivatives, to optimize their biological activity, but similar research has not been reported for the target compound. nih.govnih.gov

Biological Activity (e.g., Anticancer, Antibacterial, Enzyme Inhibition)

No specific biological or pharmacological activities, such as anticancer, antibacterial, or enzyme inhibition properties, have been documented for this compound in the reviewed scientific literature. Studies on various other brominated heterocyclic compounds have demonstrated a range of biological activities, including anticancer and enzyme inhibition potential. nih.govnih.gov

Agrochemical Industry

Similar to its profile in medicinal chemistry, the role of this compound in the agrochemical sector is not specifically documented. Related brominated aromatic compounds are generally noted for their utility as intermediates in the production of agrochemicals, but this has not been specifically attributed to this compound. innospk.com

Synthesis of Herbicides and Pesticides

No information is available in the public domain regarding the use of this compound as an intermediate or precursor in the synthesis of herbicides or pesticides.

Materials Science and Organic Electronics

Building Blocks for Organic Semiconductors and Dyes

There is currently no available scientific literature or patent documentation detailing the use of this compound as a building block for organic semiconductors or dyes.

Applications in Optoelectronic Materials

Research detailing the application of this compound in optoelectronic materials has not been identified in a review of current scientific literature and patents.

Fine Chemical Synthesis

The utility of this compound as a valuable intermediate extends to the broader field of fine chemical synthesis. Its molecular structure, featuring a reactive bromine atom and specifically positioned methoxy (B1213986) and methyl groups on the benzene (B151609) ring, makes it a tailored precursor for constructing more complex molecules.

The synthesis of novel strobilurin fungicides provides a clear example of its role. In the patented synthesis, the compound, referred to as intermediate (I-1), is reacted with a pyrazole (B372694) derivative in the presence of a copper(I) iodide catalyst and a base such as cesium carbonate. This step, a type of cross-coupling reaction, forms a new carbon-carbon bond, linking the dimethoxy-methylphenyl group to the core structure of the fungicide.

Table 1: Example Synthetic Application of this compound

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Field of Use |

|---|

This reaction highlights the compound's function as a carrier of a specific, pre-functionalized aromatic ring, which can be strategically incorporated into a larger target molecule. The bromine atom serves as a "handle" for this coupling, a common strategy in modern organic synthesis to build molecular complexity efficiently.

Role as a Biochemical Reagent

A review of scientific and commercial databases does not indicate any documented use of this compound as a biochemical reagent for life science research.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Advancements

The synthesis of highly substituted benzene (B151609) derivatives such as 1-Bromo-2,4-dimethoxy-3-methylbenzene is foundational for various scientific fields. While specific, large-scale synthetic advancements for this exact molecule are not extensively detailed in prominent literature, progress can be understood by examining synthetic strategies for analogous compounds. The preparation of related brominated dimethoxybenzenes often relies on electrophilic aromatic substitution or more modern transition-metal-free methods.

A notable advancement is the decarboxylative bromination of aromatic carboxylic acids. For instance, the synthesis of 1-bromo-2,4-dimethoxybenzene (B92324) has been achieved with a 94% yield by reacting 2,4-dimethoxybenzoic acid with tetrabutylammonium (B224687) tribromide (Bu4NBr3). rsc.org This type of reaction often proceeds under relatively mild conditions and avoids the direct use of elemental bromine, representing a significant mechanistic improvement. The regioselectivity of bromination on the aromatic ring is dictated by the directing effects of the existing substituents—in this case, the two methoxy (B1213986) groups and the methyl group. The interplay of these activating groups presents a synthetic challenge that modern methodologies aim to control with high precision.

Untapped Potential in Organic Synthesis

The chemical structure of this compound offers considerable untapped potential as a versatile building block in organic synthesis. The presence of the bromine atom provides a reactive "handle" for a wide array of cross-coupling reactions, which are cornerstones of modern synthetic chemistry.

Key areas of potential include:

Cross-Coupling Reactions: The compound is an ideal substrate for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this relatively simple precursor.

Grignard and Organolithium Reagents: Conversion of the aryl bromide to a Grignard or organolithium reagent would open pathways for its use as a nucleophile, reacting with a variety of electrophiles to introduce new functional groups.

Steric and Electronic Control: The specific substitution pattern—with a methyl group positioned between two methoxy groups and ortho to the bromine—provides unique steric and electronic properties. These can be exploited to influence the regioselectivity and stereoselectivity of subsequent reactions, allowing for the synthesis of targeted isomers that might be difficult to access through other routes.

Future Directions in Medicinal and Materials Science Applications

Polysubstituted aromatic compounds are prevalent motifs in both medicinal chemistry and materials science. While direct applications of this compound are not yet established, its structure suggests significant future potential.

Medicinal Chemistry: Many biologically active molecules feature a substituted benzene core. The related compound 1,5-Dibromo-2,4-dimethoxybenzene is known as an important intermediate in the synthesis of the anti-HIV drug Elvitegravir. researchgate.net This precedent suggests that this compound could serve as a valuable scaffold for the discovery of new therapeutic agents. Future research could focus on using it as a starting material to generate libraries of novel compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Materials Science: The rigid, well-defined structure of this aromatic compound makes it a candidate for developing novel organic materials. Future work could explore its incorporation into polymers, dendrimers, or liquid crystals. sigmaaldrich.com The methoxy groups can enhance solubility and influence packing in the solid state, while the bromine atom allows for polymerization or functionalization to tune electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Challenges and Opportunities in Sustainable Synthesis

The development of sustainable synthetic methods for fine chemicals like this compound presents both challenges and opportunities.

Challenges:

Atom Economy: Classical bromination reactions often use stoichiometric amounts of bromine or other brominating agents, which can result in significant waste.

Harsh Reagents: Some traditional synthetic methods may involve corrosive or toxic reagents and solvents, posing environmental and safety risks.

Opportunities:

Catalytic Methods: A major opportunity lies in the development of catalytic bromination reactions that are highly regioselective and operate under mild conditions. This would minimize waste and energy consumption.

C-H Activation: A forward-looking approach would be the direct C-H functionalization of the non-brominated precursor (2,4-dimethoxy-3-methylbenzene). This would bypass the need for pre-functionalized starting materials, significantly improving atom and step economy.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.

Greener Solvents and Reagents: Research into the use of more environmentally benign solvents and brominating agents is crucial for aligning the synthesis of such building blocks with the principles of green chemistry.

Q & A

Q. What are the common synthetic routes for 1-Bromo-2,4-dimethoxy-3-methylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic bromination of a pre-functionalized aromatic precursor. For example, bromination of 2,4-dimethoxy-3-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as a solvent at 0–25°C) can yield the target compound. Optimizing regioselectivity requires careful control of substituent directing effects: the methyl and methoxy groups influence bromine placement. For purity >95%, column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR will show signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the methyl group (δ ~2.3 ppm). C NMR confirms Br substitution via deshielding of the adjacent carbon.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 230 (for C₉H₁₁BrO₂), with fragmentation patterns reflecting loss of Br or methoxy groups.

- GC/HPLC : Used to assess purity (>98% as reported in commercial batches) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving this compound?

- Methodological Answer : The methyl group at position 3 and methoxy groups at 2 and 4 positions create steric and electronic effects that influence further functionalization. Computational modeling (DFT) can predict reactive sites, while experimental validation via competitive bromination/iodination studies can identify dominant directing groups. For example, the methoxy group’s strong para-directing effect may compete with steric hindrance from the methyl group, necessitating temperature modulation or Lewis acid catalysts (e.g., FeBr₃) to control selectivity .

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions using this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields often arise from variations in catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) or solvent polarity. Systematic screening using Design of Experiments (DoE) frameworks can identify critical parameters (e.g., base, ligand, temperature). For example, higher yields (>80%) are reported with Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) compared to traditional methods .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- Methodological Answer : This compound serves as a key intermediate in medicinal chemistry for:

- Antimicrobial Agents : Functionalization via Sonogashira coupling with terminal alkynes introduces aromatic diversity.

- Kinase Inhibitors : The bromine atom enables palladium-catalyzed cross-coupling to attach heterocyclic moieties (e.g., pyridines).

- Natural Product Analogues : Used in synthesizing dimethoxybenzene derivatives mimicking plant-derived metabolites. Recent studies highlight its role in generating fluorinated probes for PET imaging .

Critical Analysis of Contradictions

- Purity vs. Synthetic Route : reports >95% purity via GC, while cites ≥98% purity. This discrepancy may arise from differing purification protocols (e.g., distillation vs. chromatography).

- Reactivity in Cross-Coupling : emphasizes high yields with advanced Pd catalysts, whereas earlier methods () may underperform due to ligand limitations.

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.